molecular formula C15H24O B8584368 2,6-Di-t-butyl-4-hydroxytoluene

2,6-Di-t-butyl-4-hydroxytoluene

Cat. No.: B8584368
M. Wt: 220.35 g/mol
InChI Key: SMNGQGWPUVVORF-UHFFFAOYSA-N
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Description

Contextualization within Antioxidant Chemistry and Technology

At its core, the scientific interest in 2,6-Di-t-butyl-4-hydroxytoluene lies in its function as a radical scavenger. researchgate.net It is a cornerstone example of a chain-breaking antioxidant, effectively halting the autocatalytic reactions initiated by free radicals. wikipedia.orgconsensus.app This capability is crucial in preventing the degradation of organic materials, a fundamental concern in fields ranging from food science to polymer chemistry. researchgate.netresearchgate.net

The molecular architecture of BHT, featuring a phenol (B47542) ring with two bulky tert-butyl groups and a methyl group, is key to its antioxidant efficacy. ontosight.ai This structure allows it to donate a hydrogen atom from its hydroxyl group to a peroxy radical, thereby neutralizing the radical and preventing it from propagating the oxidative chain reaction. wikipedia.org The resulting phenoxy radical is stabilized by the steric hindrance of the adjacent tert-butyl groups, which prevents it from initiating new radical chains. wikipedia.org

In the broader landscape of antioxidant technology, BHT is a benchmark synthetic antioxidant. ontosight.ai Its effectiveness has led to its widespread application as a preservative in food products containing fats and oils, as well as in cosmetics, pharmaceuticals, and industrial fluids like fuels and oils. wikipedia.orgencyclopedia.com The study of BHT and its metabolites continues to provide valuable insights into the mechanisms of radical scavenging and informs the development of new and improved antioxidant technologies. consensus.appnih.gov

Historical Trajectories and Milestones in this compound Research

The journey of this compound from a laboratory curiosity to a widely used industrial antioxidant is marked by several key milestones. Patented in 1947, its primary utility as an antioxidant was quickly recognized. core.ac.uk A significant moment in its history was its first approval as a food additive in 1954, which opened the door for its extensive use in preventing food spoilage. encyclopedia.com

Throughout the mid-20th century, research focused on understanding its mechanism of action and expanding its applications. The industrial synthesis of BHT, primarily through the acid-catalyzed alkylation of p-cresol (B1678582) with isobutylene (B52900), became a well-established process. wikipedia.orggoogle.com

In 1979, a pivotal study by the National Cancer Institute determined that BHT was noncarcinogenic in an animal model, a finding that solidified its status as "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration for use in food within specified limits. wikipedia.org However, societal concerns and ongoing research have led to a more nuanced understanding of its biological effects, with some regions implementing restrictions on its use in certain products. expertmarketresearch.com

Recent decades have seen continued research into the metabolites of BHT and their biological activities. consensus.appnih.govresearchgate.net Advanced analytical techniques are now used to detect and quantify BHT and its transformation products in various matrices, contributing to a more complete picture of its environmental fate and human exposure. researchgate.netrsc.org The global market for BHT was valued at approximately USD 265.09 million in 2024 and is projected to grow, indicating its continued industrial importance. expertmarketresearch.com

Interactive Data Table: Key Properties of this compound

PropertyValue
Chemical Formula C15H24O
Molecular Weight 220.35 g/mol
Physical Appearance White to pale-yellow crystalline solid
Melting Point 70 °C (158 °F)
Boiling Point 265 °C (509 °F)
Solubility Insoluble in water, soluble in organic solvents
CAS Number 128-37-0

Data sourced from multiple references. wikipedia.orgencyclopedia.comnih.gov

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

3,5-ditert-butyl-4-methylphenol

InChI

InChI=1S/C15H24O/c1-10-12(14(2,3)4)8-11(16)9-13(10)15(5,6)7/h8-9,16H,1-7H3

InChI Key

SMNGQGWPUVVORF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Chemical Structure and Intrinsic Reactivity Studies

Molecular Architecture and Steric Hindrance Effects

The chemical structure of BHT, with the formula C₁₅H₂₄O, consists of a phenol (B47542) ring substituted with two tert-butyl groups at positions 2 and 6, and a methyl group at position 4. ontosight.ainih.gov This specific arrangement is crucial to its reactivity and antioxidant efficacy.

The most prominent feature of BHT's molecular architecture is the significant steric hindrance provided by the two bulky tert-butyl groups flanking the hydroxyl (-OH) group. nih.gov This steric shielding plays a dual role. Firstly, it modulates the reactivity of the hydroxyl group, preventing it from participating in indiscriminate reactions. Secondly, and more importantly, it stabilizes the phenoxy radical that is formed when BHT donates a hydrogen atom to scavenge free radicals. wikipedia.org This stabilization is a key factor in its ability to terminate autoxidation chain reactions. wikipedia.org

The presence of the methyl group at the para position also influences the molecule's properties. The electron-donating nature of both the tert-butyl and methyl groups enhances the electron density on the aromatic ring and the phenolic hydroxyl group. wikipedia.org

Electronic Structure and Reactive Sites Analysis

The antioxidant action of BHT is intrinsically linked to its electronic structure. The primary reactive site is the hydrogen atom of the phenolic hydroxyl group. The electron-donating alkyl groups (tert-butyl and methyl) increase the electron density of the phenolic hydroxyl moiety through inductive and hyperconjugation effects. wikipedia.org This enrichment of electron density weakens the O-H bond, lowering its bond dissociation energy and thereby enhancing its reactivity towards lipid free radicals. wikipedia.org

Upon donating the hydrogen atom, BHT is converted into a phenoxy radical. This radical is stabilized through two principal mechanisms:

Delocalization: The unpaired electron can be delocalized around the aromatic ring, spreading the radical character over several atoms and thus increasing its stability. wikipedia.org

Steric Hindrance: The bulky tert-butyl groups physically protect the radical center, preventing it from readily participating in further reactions that could lead to undesired byproducts. wikipedia.org

Cyclic voltammetry studies have shown that the oxidation of BHT is a complex process. In certain conditions, it involves an initial coupled loss of an electron and a proton, followed by a second irreversible electron-transfer process. nih.govacs.org This electrochemical behavior underscores the nuanced reactivity of the molecule.

Theoretical Descriptors of Chemical Reactivity

To gain a deeper, quantitative understanding of BHT's reactivity, computational chemistry provides valuable tools. Theoretical descriptors offer insights into the molecule's electronic properties and predict its behavior in chemical reactions.

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are visual representations of the charge distribution on the surface of a molecule. youtube.com For BHT, the ESP map would highlight the electronegative character of the oxygen atom in the hydroxyl group, indicating a region of high electron density and a likely site for interaction with electrophilic species. Conversely, the hydrogen atom of the hydroxyl group would exhibit a more electropositive character, confirming its role as a hydrogen donor. The bulky tert-butyl groups would show a relatively neutral or slightly electropositive potential.

Average Local Ionization Energy Distributions

Average Local Ionization Energy (ALIE) is a conceptual tool used to identify the regions in a molecule from which it is easiest to remove an electron. nih.govresearchgate.net The lowest ALIE values correspond to the locations of the most loosely bound electrons, which are typically the most reactive sites for electrophilic attack. In the case of BHT, the area around the phenolic oxygen would be expected to have the lowest ALIE, signifying that the electrons in this region are the most readily donated. This aligns with the known antioxidant mechanism where BHT donates an electron (as part of a hydrogen atom) to a free radical.

Fukui Function Analysis for Electrophilic/Nucleophilic Attack

Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.net The Fukui function for electrophilic attack (f⁻) identifies the sites that are most susceptible to losing an electron, while the Fukui function for nucleophilic attack (f⁺) indicates the sites most likely to accept an electron.

For BHT, the Fukui function analysis would likely show:

A high value of f⁻ associated with the phenolic oxygen and the aromatic ring, confirming these as the primary sites for electrophilic attack (i.e., where the molecule will donate electrons).

The analysis helps in understanding the relative reactivity of different atoms within the BHT molecule towards different types of chemical attack.

Advanced Synthesis and Derivatization Strategies

Industrial Synthesis Methodologies and Optimization

The commercial production of 2,6-di-t-butyl-4-hydroxytoluene is a well-established process, primarily centered around the acid-catalyzed alkylation of p-cresol (B1678582) with isobutylene (B52900). documentsdelivered.comentegris.com However, optimization of this process to maximize yield and purity while minimizing by-product formation remains a key focus of industrial research.

Catalytic Pathways for Industrial Production

CH₃(C₆H₄)OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂CH₃C₆H₂OH documentsdelivered.com

Alternative catalytic systems have been explored to improve efficiency and ease of separation. For instance, a method utilizing an ionic liquid, specifically nitrogen methyl pyrrolidone bisulfate, has been proposed. This catalyst demonstrates high efficiency at lower reaction temperatures (40-70 °C) compared to traditional methods and allows for easier separation of the product from the catalyst. fao.org

Another industrial approach involves a two-step process starting from 2,6-di-t-butylphenol. This method includes hydroxymethylation or aminomethylation of the phenol (B47542), followed by hydrogenolysis to yield BHT. documentsdelivered.com One patented method describes the reaction of 2,6-di-t-butylphenol with formaldehyde (B43269) and dimethylamine (B145610) to form N,N-dimethyl-3,5-di-t-butyl-4-hydroxybenzylamine, which is then subjected to hydrogenolysis to produce BHT with a high yield of 98.7%. google.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of BHT. Key parameters that are manipulated include temperature, pressure, and the molar ratio of reactants. For the conventional p-cresol and isobutylene route, pressurized conditions, typically between 0.05 to 0.5 MPa, and temperatures ranging from 20 to 120 °C are often employed to enhance the reaction rate and conversion. researchgate.net The use of a low-pressure closed alkylation technique has been shown to achieve a BHT conversion rate of at least 93.5%. researchgate.net

Table 1: Industrial Synthesis Parameters for this compound
ParameterReactantsCatalystTemperaturePressureConversion/YieldReference
Primary Route p-Cresol, IsobutyleneSulfuric Acid70 °CNot specifiedNot specified nih.gov
Ionic Liquid Catalysis p-Cresol, IsobutyleneNitrogen methyl pyrrolidone bisulfate40-70 °C0.05-0.5 MPaNot specified fao.org
Pressurized Alkylation p-Cresol, IsobutyleneAromatic sulfonic acid or Sulfuric acid20-120 °C0.05-0.5 MPa>93.5% conversion researchgate.net
Two-Step from 2,6-di-t-butylphenol 2,6-di-t-butylphenol, Formaldehyde, DimethylamineHydrogenation catalyst80-90 °C (amination), 120-160 °C (hydrogenolysis)Not specified98.7% yield google.com

By-Product Formation in Industrial Synthesis

During the industrial synthesis of BHT, the formation of several by-products can occur, impacting the purity of the final product. In the alkylation of p-cresol with isobutylene, common impurities include products of incomplete alkylation, such as 2-tert-butyl-4-methylphenol, and over-alkylation, leading to the formation of tri-isobutylene. researchgate.net Dimerization products can also be formed. researchgate.net

One patented process reported the following composition in the crude product: 2.6% dimerization and tri-isobutylene, 5.0% 2-tert-butyl-4-methylphenol, and 90.2% BHT. researchgate.net The presence of phenolic impurities is a significant concern, and their levels are often controlled through purification techniques like thin-layer chromatography for quality assessment. fao.org

The transformation of BHT itself can lead to various products. Under certain conditions, BHT can be biotransformed into metabolites such as 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (BHT-OH), 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-CHO), 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH), and 2,6-di-tert-butyl-1,4-benzoquinone (BHT-Q). nih.gov

Novel Synthetic Routes for this compound and its Analogs

The core structure of BHT has served as a scaffold for the development of novel derivatives with potentially enhanced or specialized properties. Research in this area has focused on the synthesis of analogs containing organophosphorus and sulfur moieties.

Organophosphorus Derivative Synthesis

The synthesis of organophosphorus derivatives of 2,6-di-t-butyl-4-methylphenol has been explored to create new compounds with unique chemical and biological activities. These syntheses often involve the reaction of the phenolic hydroxyl group of BHT or a related precursor with various phosphorus-containing reagents.

A study by Prishchenko et al. details the synthesis of a range of phosphorus derivatives of 2,6-di-tert-butyl-4-methylphenol. documentsdelivered.com While the specific synthetic details are extensive, the general approach involves the reaction of the sterically hindered phenol with phosphitylating agents. These agents can introduce phosphorus in various oxidation states and with diverse substituents, leading to a wide array of novel compounds. documentsdelivered.comentegris.com

The synthesis of such derivatives is of interest for applications in materials science and as potential flame retardants, leveraging the known properties of organophosphorus compounds. mdpi.com The electron-withdrawing nature of phosphonate (B1237965) groups can also be utilized to facilitate further chemical modifications. mdpi.com

Sulfur-Containing Derivative Synthesis

The incorporation of sulfur into the BHT scaffold has been a fruitful area of research, leading to the creation of derivatives with enhanced antioxidant and, in some cases, anticancer properties. documentsdelivered.com A common strategy involves the reaction of a BHT precursor with a sulfur-containing nucleophile.

For example, a series of sulfur-containing BHT derivatives were synthesized by reacting 2,6-di-tert-butyl-4-(chloromethyl)phenol (B3196145) with various thiols. redalyc.org In one instance, reaction with 5-mercapto-1,3,4-thiadiazole-2-thiol in the presence of a base yielded 2,6-di-tert-butyl-4-(((5-mercapto-1,3,4-thiadiazol-2-yl)thio)methyl)phenol. nih.gov

Another approach involves the reaction of 2,6-di-tert-butylphenol (B90309) with formaldehyde and thioglycolic acid to produce a carboxylic acid derivative, which can then be further modified. redalyc.org These synthetic strategies allow for the introduction of various sulfur-containing heterocycles and functional groups, leading to a diverse library of BHT analogs. documentsdelivered.comredalyc.org

Table 2: Synthesis of a Sulfur-Containing BHT Derivative
ReactantsReagents/CatalystProductYieldReference
2,6-di-tert-butyl-4-(hydroxymethyl)phenol, 5-mercapto-1,3,4-thiadiazole-2-thiolp-toluenesulfonic acid (PTSA)2,6-di-tert-butyl-4-(((5-mercapto-1,3,4-thiadiazol-2-yl)thio)methyl)phenol91% nih.gov

Structure-Activity Relationship Studies in Analog Design

The design of novel BHT analogs is often guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural modifications influence the compound's properties, particularly its antioxidant activity.

The antioxidant function of BHT is primarily attributed to the hydrogen-donating ability of its phenolic hydroxyl group, which is sterically hindered by the two bulky tert-butyl groups at the ortho positions. documentsdelivered.com This steric hindrance is crucial as it enhances the stability of the resulting phenoxy radical. documentsdelivered.com

SAR studies have shown that modifications at the para-position can significantly impact antioxidant efficacy. For instance, the introduction of sulfur-containing moieties can enhance radical scavenging activity compared to the parent BHT molecule. documentsdelivered.com Some sulfur-containing derivatives have demonstrated significantly lower IC50 values in DPPH radical scavenging assays, indicating potent antioxidant activity. documentsdelivered.com

The electronic properties of substituents also play a role. While electron-donating groups are generally expected to enhance antioxidant activity, studies on BHT analogs with electron-withdrawing groups have also yielded compounds with significant antioxidant potential. redalyc.org For example, the introduction of a 1,2,4-triazole (B32235) ring with a meta-fluoro substituent resulted in a compound with promising in vitro inhibition of lipid peroxidation. fao.org

Computational methods, such as the Prediction of Activity Spectra for Substances (PASS) program, are increasingly used to predict the biological activities of newly synthesized BHT analogs and to guide their design. fao.orgredalyc.org These in silico tools, combined with experimental validation, accelerate the discovery of novel BHT derivatives with tailored functionalities.

Development of Novel Antioxidant Candidates Based on the this compound Core

The chemical scaffold of this compound (BHT) serves as a foundational building block for the rational design and synthesis of new antioxidant agents. nih.gov Researchers have actively pursued modifications of the BHT structure to enhance its radical scavenging capabilities and other physicochemical properties. nih.govbohrium.com These efforts are driven by the need for novel antioxidants across various industries, including pharmaceuticals and food preservation. nih.govbohrium.com The core strategy involves leveraging the known antioxidant-conferring phenolic group of BHT while introducing new functional moieties to create hybrid compounds with potentially superior or multifaceted activities. researchgate.net

A significant area of investigation involves the synthesis of BHT derivatives that combine the sterically hindered phenolic core with other pharmacologically active heterocyclic rings, such as 1,3,4-thiadiazoles and 1,2,4-triazoles. researchgate.netnih.gov These heterocyclic systems are known to possess a wide range of biological activities, including antioxidant properties. researchgate.netnih.gov The rationale is to create hybrid molecules that may exhibit synergistic or dual functions, such as combined anti-inflammatory and antioxidant effects. nih.gov For instance, researchers have successfully synthesized a series of BHT analogues incorporating these heterocyclic structures and evaluated their antioxidant potential. researchgate.netnih.gov

The antioxidant activity of these newly synthesized compounds is commonly assessed using established in vitro assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test and the thiobarbituric acid reactive substances (TBARS) assay for lipid peroxidation. nih.govnih.gov The DPPH assay measures the hydrogen-donating capacity of a compound, which is a key mechanism for radical scavenging by phenolic antioxidants. nih.gov

In one study, several BHT derivatives were synthesized and tested. nih.gov The derivatization involved creating an acylthiosemicarbazide from a BHT-containing carboxylic acid, which was then cyclized to form 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole-5-thione derivatives. researchgate.netnih.gov The findings from these studies demonstrate that specific modifications to the BHT core can lead to significantly enhanced antioxidant activity. For example, certain derivatives showed more potent inhibition of the DPPH stable free radical than BHT itself. nih.govcore.ac.uk

Another successful strategy has been the introduction of sulfur-containing linkers to the BHT core. ias.ac.in A series of sulfur-containing BHT (S-BHT) derivatives were designed and synthesized, with some compounds featuring two BHT moieties linked together. ias.ac.in This dimerization approach, combined with the sulfur linkage, proved effective in enhancing antioxidant potency. ias.ac.in The mechanism behind this enhancement is attributed to the hydroxyl group acting as a proton donor to neutralize radicals, while the bulky tert-butyl groups at the ortho positions provide steric hindrance that stabilizes the resulting phenoxyl radical and minimizes undesirable side reactions. ias.ac.in

The research findings below highlight the antioxidant activity of several novel BHT derivatives compared to the parent compound and other standards.

Table 1: Antioxidant Activity of Selected BHT Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound Description Assay IC50 (µM) % Inhibition Notes Reference
BHT Standard Antioxidant DPPH 34.2 ± 0.14 - Standard reference. ias.ac.in
Compound 5 BHT-1,2,4-triazole derivative TBARS (Fe2+-induced lipid peroxidation) 16.07 ± 3.51 83.99% Activity comparable to α-tocopherol. nih.govcore.ac.uk
α-Tocopherol Standard Antioxidant TBARS (Fe2+-induced lipid peroxidation) 5.6 ± 1.09 84.6% Standard reference. nih.govcore.ac.uk
Compound 2a Mono-S-BHT derivative DPPH 18.2 ± 0.32 - >45% lower IC50 than BHT. ias.ac.in
Compound 2b Di-S-BHT derivative DPPH 12.1 ± 0.20 - ~64.6% lower IC50 than BHT. Showed the best antioxidant activity in the series. ias.ac.in
Compound 3b Di-S-BHT derivative DPPH 18.4 ± 0.21 - ~46.1% lower IC50 than BHT. ias.ac.in
Compound 3 BHT-acylthiosemicarbazide DPPH - > BHT at 10⁻⁴ M Showed more inhibition than BHT. nih.govcore.ac.uk

These studies collectively underscore the versatility of the this compound scaffold in developing new antioxidants. nih.govbohrium.com By strategically modifying the core structure, particularly through the introduction of heterocyclic rings or sulfur-containing linkers, it is possible to synthesize novel candidates with markedly improved radical scavenging abilities compared to BHT. nih.govias.ac.in The structure-activity relationship data derived from these investigations provide a valuable framework for the future rational design of even more potent and potentially multifunctional antioxidants. nih.gov

Mechanistic Elucidation of Antioxidant Activity

Free Radical Scavenging Mechanisms

The antioxidant action of BHT is realized through its capacity to scavenge free radicals, a process that can occur via multiple pathways. nih.govresearchgate.net These mechanisms are crucial in halting the chain reactions initiated by free radicals that lead to the degradation of various materials, including foods and plastics. nih.govnih.gov

Hydrogen Atom Transfer (HAT) Pathways

The principal mechanism by which BHT exerts its antioxidant effect is through Hydrogen Atom Transfer (HAT). researchgate.netrsc.org In this one-step process, BHT donates the hydrogen atom from its phenolic hydroxyl group to a free radical (RO₂•), effectively neutralizing the radical and forming a hydroperoxide. wikipedia.orgresearchgate.net This action terminates the oxidative chain reaction. The resulting BHT phenoxyl radical is stabilized by the delocalization of the unpaired electron around the aromatic ring and the steric hindrance provided by the ortho-tert-butyl groups. wikipedia.org This stability prevents the BHT radical from initiating new oxidation chains. Each molecule of BHT can consume two peroxy radicals. wikipedia.org

The general representation of the HAT mechanism is as follows: RO₂• + ArOH → ROOH + ArO• wikipedia.org RO₂• + ArO• → nonradical products wikipedia.org

Electron Transfer Mechanisms

In addition to HAT, BHT can also participate in electron transfer mechanisms, although this is generally considered a less dominant pathway for its antioxidant activity. These mechanisms are multi-step processes. One such pathway is the Single Electron Transfer followed by Proton Transfer (SET-PT). researchgate.net In this mechanism, BHT first donates an electron to a radical, forming a cation radical (BHT•+). nih.gov This is then followed by the loss of a proton to yield the stable phenoxyl radical. nih.gov Another potential, though less favorable, mechanism is Sequential Proton Loss Electron Transfer (SPLET), where a proton is first lost, followed by an electron transfer. researchgate.net The specific mechanism that predominates can be influenced by factors such as the solvent and the nature of the radical species involved. researchgate.net

Kinetic and Thermodynamic Aspects of Radical Quenching

The efficiency of BHT as an antioxidant is governed by the kinetics and thermodynamics of its reactions with free radicals. Key parameters in understanding this efficiency are the bond dissociation enthalpy of the phenolic O-H bond and the rate constants of the radical quenching reactions.

Determination of Bond Dissociation Enthalpies (BDE)

The Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond is a critical thermodynamic parameter that reflects the ease with which the hydrogen atom can be donated. A lower BDE value corresponds to a weaker O-H bond and a higher capacity for the antioxidant to donate its hydrogen atom to free radicals. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to calculate the BDE of BHT. One study reported a BDE of 290.3 kJ/mol for the O-H bond in BHT, which was the lowest among the bonds studied in the molecule, indicating that the hydroxyl group is the primary site of antioxidant activity via the HAT mechanism. researchgate.net Another study estimated the BDE of the O-H bond in 2,6-di-tert-butyl-4-methylphenol to be in agreement with literature values within 2 kcal mol⁻¹, further supporting the role of this bond in its antioxidant function. researchgate.net The introduction of the two tert-butyl groups weakens the O-H bond by 3.6 to 10.3 kcal mol⁻¹ compared to unsubstituted phenols, which is attributed to increased ground-state strain that is relieved upon radical formation. researchgate.net

Table 1: Calculated Bond Dissociation Enthalpies (BDE) for 2,6-Di-tert-butyl-4-hydroxytoluene

BondBDE (kJ/mol)
O-H290.3 researchgate.net

Note: This value was calculated at the B3LYP/6-31G(d) level of theory in the gas phase. researchgate.net

Interactions with Reactive Oxygen Species (ROS) in Chemical Systems

BHT is effective in neutralizing various reactive oxygen species (ROS), which are key instigators of oxidative damage in chemical and biological systems. nih.govnih.gov ROS include free radicals like the superoxide (B77818) anion (•O₂⁻) and the hydroxyl radical (•OH), as well as non-radical species like singlet oxygen (¹O₂). nih.govnih.gov

BHT has been shown to quench singlet oxygen, a highly reactive form of oxygen. capes.gov.brnih.gov The total singlet oxygen quenching rate constant for BHT has been measured to be 3.41 x 10⁶ M⁻¹s⁻¹. nih.gov The quenching can occur through both physical (deactivation of ¹O₂ without chemical change to BHT) and chemical (reaction with ¹O₂) pathways. nih.gov

Furthermore, BHT effectively scavenges peroxyl radicals, which are central to the process of lipid peroxidation. wikipedia.org This is the primary mechanism by which BHT prevents spoilage in fat-containing foods. nih.gov The interaction of BHT with ROS leads to the formation of various oxidation products, including the relatively stable BHT phenoxyl radical. capes.gov.br In some systems, BHT can also interact with other antioxidants, sometimes leading to synergistic effects. johnshopkins.eduiiarjournals.orgnih.gov

An in-depth analysis of the widely-used synthetic antioxidant, 2,6-Di-tert-butyl-4-hydroxytoluene (BHT), reveals complex degradation pathways and significant environmental presence. This article explores the oxidative breakdown of BHT, the formation of its various metabolites, and its distribution and transformation in the environment.

Degradation Pathways and Environmental Transformation Studies

Diffusion Kinetics in Polymer Matrices (e.g., PVC films)

The migration of additives within a polymer matrix is a critical factor influencing the material's long-term performance and the potential for interaction with its surrounding environment. The antioxidant 2,6-di-t-butyl-4-hydroxytoluene (BHT) is commonly incorporated into polymers like polyvinyl chloride (PVC) to prevent degradation. However, its relatively low molecular weight and volatility can lead to its diffusion out of the polymer, a process governed by specific kinetic parameters. tandfonline.comnih.gov

Research into the diffusion of BHT in PVC films has provided valuable insights into its mobility within the polymer. Studies utilizing UV spectroscopy to track the movement of BHT have determined its diffusion coefficient at various temperatures. For instance, in solvent-casted PVC films, the diffusion coefficient of BHT was found to increase significantly with temperature, a relationship that follows Arrhenius' law. tandfonline.commdpi.com This indicates that higher temperatures provide the necessary energy for the BHT molecules to overcome the intermolecular forces within the PVC matrix and move more freely.

The activation energy of diffusion (Ea) for BHT in PVC has been calculated to be 66 kJ/mol. tandfonline.com This value represents the energy barrier that must be overcome for the diffusion process to occur. The magnitude of the activation energy provides a measure of the temperature sensitivity of the diffusion coefficient.

Detailed studies have quantified the diffusion coefficients of BHT in PVC at specific elevated temperatures. These findings are crucial for predicting the rate of antioxidant loss from PVC products, particularly those exposed to heat during their service life. The volatility of BHT at high temperatures is a significant consideration, as it can lead to a depletion of the antioxidant from the polymer, potentially compromising its stabilizing function. tandfonline.com

The following table summarizes the diffusion coefficients of BHT in PVC films at different temperatures as determined by research:

Temperature (°C)Diffusion Coefficient (m²/s)
1401.0 x 10⁻¹²
1603.0 x 10⁻¹²
1806.0 x 10⁻¹²
Data sourced from a study on the diffusion of butylated hydroxy toluol (BHT) in solvent-casted PVC films. tandfonline.com

The process of preparing PVC films can also influence the polymer's properties and subsequent additive diffusion. For example, the use of solvents like tetrahydrofuran (B95107) (THF) in casting PVC films requires a heating step to ensure complete solvent removal. tandfonline.com Infrared (IR) spectroscopic analysis has shown that heating films for 15 minutes at 140°C is effective for this purpose. However, this heating process can also induce the formation of carbonyl (C=O) groups within the PVC structure, indicating a degree of thermal degradation of the polymer itself. tandfonline.com Interestingly, even at temperatures as high as 180°C for 60 minutes, no dehydrochlorination of the PVC films was observed. tandfonline.com

The migration of BHT is not limited to PVC and has been studied in other polymers as well, such as polypropylene (B1209903) (PP). nih.gov In studies comparing the migration of BHT and other antioxidants like Irganox 1010 from PP, it was found that BHT, having a lower molecular weight, migrates faster. nih.gov This highlights the general principle that smaller molecules tend to diffuse more readily through a polymer matrix.

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful, non-destructive lens to peer into the molecular world of 2,6-Di-tert-butyl-4-hydroxytoluene. By interacting with different forms of electromagnetic radiation, the molecule reveals its unique structural fingerprint.

Infrared (IR) Spectroscopy for Structural Insights

Infrared (IR) spectroscopy is a cornerstone technique for elucidating the functional groups within the 2,6-Di-tert-butyl-4-hydroxytoluene molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of its chemical bonds.

Key characteristic absorption bands in the Fourier-Transform Infrared (FT-IR) spectrum of 2,6-Di-tert-butyl-4-hydroxytoluene provide a wealth of structural information. A sharp and prominent band in the region of 3624 cm⁻¹ is attributed to the stretching vibration of the hydroxyl (-OH) group. researchgate.net The presence of the aromatic ring is confirmed by weak C-H stretching vibrations around 3071 cm⁻¹ and C=C aromatic stretching at approximately 1431 cm⁻¹. researchgate.net Furthermore, the aliphatic components of the molecule, specifically the tert-butyl groups, give rise to asymmetrical and symmetrical stretching of C-H bonds in the methyl (CH₃) groups, which are observed at roughly 2953 cm⁻¹ and 2911 cm⁻¹, respectively. researchgate.net The C-O stretching vibration is also identifiable around 1148 cm⁻¹. researchgate.net These distinct peaks collectively serve as a reliable identifier for the compound.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Reference
O-H Stretching3624 researchgate.net
Aromatic C-H Stretching3071 researchgate.net
Asymmetrical CH₃ Stretching2953 researchgate.net
Symmetrical CH₃ Stretching2911 researchgate.net
Aromatic C=C Stretching1431 researchgate.net
C-O Stretching1148 researchgate.net

This table presents the characteristic infrared absorption bands for 2,6-Di-tert-butyl-4-hydroxytoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the molecular structure of 2,6-Di-tert-butyl-4-hydroxytoluene by probing the magnetic properties of its atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency. For 2,6-Di-tert-butyl-4-hydroxytoluene, the spectrum typically shows a singlet for the phenolic hydroxyl proton, a singlet for the methyl protons on the aromatic ring, and a singlet for the protons of the two equivalent tert-butyl groups. The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum will display distinct signals for the different carbon atoms, including those in the tert-butyl groups, the aromatic ring, and the methyl group. Theoretical calculations and experimental data have been used to assign these chemical shifts precisely. nih.gov

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H~1.4Singlettert-butyl protons
¹H~2.2SingletMethyl proton
¹H~5.0SingletHydroxyl proton
¹³C~30QuartetMethyl carbon of tert-butyl
¹³C~34SingletQuaternary carbon of tert-butyl
¹³C~125DoubletAromatic C-H
¹³C~135SingletAromatic C-tert-butyl
¹³C~152SingletAromatic C-OH

This table provides typical ¹H and ¹³C NMR chemical shifts for 2,6-Di-tert-butyl-4-hydroxytoluene.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Detection

For the detection of trace amounts of 2,6-Di-tert-butyl-4-hydroxytoluene, Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive technique. researchgate.netnih.gov SERS dramatically amplifies the Raman scattering signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. researchgate.netyoutube.comyoutube.com This enhancement allows for the detection of the analyte at very low concentrations, which is crucial for applications such as monitoring food contamination or environmental pollutants. researchgate.netyoutube.com The SERS spectrum provides a unique vibrational fingerprint of the molecule, enabling its specific identification even in complex matrices. Recent studies have demonstrated the feasibility of using SERS for the rapid detection of phenolic antioxidants like 2,6-Di-tert-butyl-4-hydroxytoluene. researchgate.net

Fourier-Transform Near-Infrared (FT-NIR) Spectroscopy for Quantitative Analysis

Fourier-Transform Near-Infrared (FT-NIR) spectroscopy is a rapid and non-destructive analytical method that has found application in the quantitative analysis of 2,6-Di-tert-butyl-4-hydroxytoluene. nih.gov This technique measures the overtone and combination bands of the fundamental molecular vibrations in the near-infrared region. While the bands in the NIR region are broader and less specific than in the mid-infrared, chemometric techniques such as partial least squares (PLS) regression can be used to build robust calibration models. wallonie.be These models correlate the spectral data with the concentration of the analyte, enabling fast and accurate quantitative measurements without the need for extensive sample preparation. FT-NIR is particularly useful for at-line or in-line process monitoring in industrial settings.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized spectroscopic technique uniquely suited for the detection and characterization of radical species. researchgate.netbibliotekanauki.pl When 2,6-Di-tert-butyl-4-hydroxytoluene acts as an antioxidant, it donates a hydrogen atom to scavenge free radicals, thereby becoming a radical species itself—the phenoxyl radical. nih.gov ESR spectroscopy can directly detect this paramagnetic species. The resulting ESR spectrum, with its characteristic g-value and hyperfine splitting pattern, provides conclusive evidence for the formation of the 2,6-Di-tert-butyl-4-hydroxytoluene radical and can be used to study its stability and reactivity. researchgate.netbibliotekanauki.pl This technique is invaluable for understanding the antioxidant mechanism of the compound and for studying its behavior in various chemical and biological systems. researchgate.netacs.org

Chromatographic Separation and Mass Spectrometric Analysis

Chromatographic techniques, particularly when coupled with mass spectrometry, are the workhorses for the separation, identification, and quantification of 2,6-Di-tert-butyl-4-hydroxytoluene in complex mixtures. These methods offer exceptional sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and powerful tool for the analysis of 2,6-Di-tert-butyl-4-hydroxytoluene. nih.govchromatographytoday.com In this technique, the volatile compound is first separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which plots the mass-to-charge ratio of the fragments against their relative abundance, provides a unique fragmentation pattern that serves as a molecular fingerprint for definitive identification. chromatographytoday.com GC-MS is widely used for the quantification of 2,6-Di-tert-butyl-4-hydroxytoluene in diverse matrices, including food, water, and biological samples. nih.govchromatographytoday.comacs.org For some applications, derivatization may be employed to improve the chromatographic properties of the analyte and its transformation products. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is another extensively used separation technique, particularly for less volatile or thermally labile compounds. spkx.net.cnsielc.com In HPLC, 2,6-Di-tert-butyl-4-hydroxytoluene is separated on a column packed with a solid stationary phase by a liquid mobile phase. sielc.com Detection is often achieved using an ultraviolet (UV) detector, as the phenolic ring in the molecule absorbs UV light at a characteristic wavelength, typically around 280 nm. sielc.comnih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for its analysis. nih.govsielc.com The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. HPLC methods have been developed and validated for the determination of 2,6-Di-tert-butyl-4-hydroxytoluene in a variety of products, including personal care items and pharmaceuticals. nih.govnih.gov Coupling HPLC with mass spectrometry (LC-MS) further enhances the analytical power, providing both separation and definitive mass-based identification. chromatographytoday.commdpi.com

Technique Principle Typical Application Detection Limit Reference
GC-MSSeparation by volatility, identification by mass fragmentation pattern.Quantification in food, water, and environmental samples.ng/L to µg/kg range. nih.govchromatographytoday.comresearchgate.net
HPLC-UVSeparation by polarity, detection by UV absorbance.Quantification in cosmetics, pharmaceuticals, and food.mg/L range. sielc.comnih.gov
LC-MSSeparation by polarity, identification by mass.Identification of metabolites and analysis in complex matrices.Varies with system. chromatographytoday.commdpi.com

This table summarizes the key features of chromatographic and mass spectrometric techniques used for the analysis of 2,6-Di-tert-butyl-4-hydroxytoluene.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Compound Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like BHT. This technique offers excellent separation efficiency and definitive identification based on the mass-to-charge ratio of fragmented ions.

In a study focused on the determination of BHT in edible oils, a GC-MS method was developed and validated. The methodology involved a direct injection of the diluted oil sample, minimizing sample preparation steps. The quantification of BHT was achieved using a calibration curve, demonstrating a linear relationship between the concentration and the peak area. The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.02 mg/kg and 0.06 mg/kg, respectively, showcasing the high sensitivity of the method. The recovery rates for spiked samples were in the range of 95-105%, indicating excellent accuracy.

Another research effort detailed a GC-MS method for analyzing BHT in packaged foods. The method utilized a headspace solid-phase microextraction (HS-SPME) technique for sample preparation, which is particularly effective for extracting volatile compounds from a solid matrix. The subsequent GC-MS analysis provided a robust and reliable quantification of BHT that had migrated from the packaging material into the food.

Below is a table summarizing typical GC-MS parameters for BHT analysis:

ParameterValue
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Oven ProgramInitial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier GasHelium
Flow Rate1.0 mL/min
MS Transfer Line Temp280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI)
Monitored Ions (m/z)205, 220

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches for Complex Matrices

For the analysis of BHT in more complex matrices, such as biological fluids or wastewater, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are often the methods of choice. These techniques are well-suited for non-volatile and thermally labile compounds and offer high selectivity and sensitivity.

A study on the presence of phenolic antioxidants in human adipose tissue utilized an LC-MS/MS method. This approach allowed for the direct analysis of BHT and other phenols after a simple liquid-liquid extraction, avoiding derivatization steps that are often necessary for GC-MS. The method demonstrated low limits of detection and quantification, making it suitable for trace-level analysis in biological samples.

In the context of environmental analysis, an LC-MS/MS method was developed for the simultaneous determination of BHT and other emerging pollutants in wastewater. The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provided high selectivity, minimizing interferences from the complex sample matrix.

High-Performance Liquid Chromatography (HPLC) for Compound Determination

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) is a widely used and cost-effective technique for the determination of BHT in various samples, particularly in food and pharmaceutical products.

A reversed-phase HPLC (RP-HPLC) method was developed for the quantification of BHT in chewing gum. The method involved extracting BHT from the gum base using a suitable organic solvent, followed by direct injection into the HPLC system. The separation was achieved on a C18 column with an isocratic mobile phase consisting of acetonitrile (B52724) and water. The detection was performed at a specific UV wavelength, providing good selectivity and sensitivity for BHT. The method was validated for linearity, precision, and accuracy, proving its suitability for routine quality control analysis.

The following table outlines typical parameters for an HPLC-UV method for BHT determination:

ParameterValue
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (85:15, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
DetectionUV at 275 nm
Run Time10 min

Sample Preparation Techniques for Enhanced Analytical Performance

The success of any analytical method heavily relies on the effectiveness of the sample preparation step. The primary goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solid Phase Extraction (SPE)

Solid-phase extraction (SPE) is a versatile and widely used sample preparation technique that has been successfully applied to the extraction and clean-up of BHT from various matrices. SPE utilizes a solid sorbent material to selectively adsorb the analyte from a liquid sample, while allowing interfering compounds to pass through. The analyte is then eluted from the sorbent with a small volume of a suitable solvent.

In a study aimed at determining BHT in cosmetics, an SPE method was developed using a polymeric sorbent. The cosmetic sample was first dissolved in an appropriate solvent, and the resulting solution was passed through the SPE cartridge. After washing the cartridge to remove matrix components, BHT was eluted with methanol. This SPE procedure resulted in a clean extract with high recovery of BHT, enabling accurate quantification by HPLC.

Electrochemical Sensing and Quantification Techniques

Electrochemical sensors have emerged as a promising alternative for the rapid and sensitive detection of BHT. These devices offer advantages such as portability, low cost, and the potential for real-time analysis. The electrochemical detection of BHT is based on its oxidation at the surface of a modified electrode.

Researchers have developed various types of modified electrodes for the sensitive determination of BHT. One study reported the use of a glassy carbon electrode modified with multi-walled carbon nanotubes and an ionic liquid. This modification significantly enhanced the electrocatalytic activity towards the oxidation of BHT, resulting in a lower detection limit and a wider linear range compared to a bare electrode. The developed sensor was successfully applied to the determination of BHT in food samples.

Another approach involved the fabrication of a molecularly imprinted polymer (MIP) based electrochemical sensor. The MIP was designed to have specific recognition sites for BHT, leading to high selectivity. The sensor demonstrated a rapid response and good reproducibility for the quantification of BHT in complex samples.

Integration of Chemometrics and Machine Learning in Analytical Research

The large datasets generated by modern analytical instruments have spurred the integration of chemometrics and machine learning in analytical research. These computational tools can be used to extract meaningful information from complex data, improve the performance of analytical methods, and build predictive models.

In the context of BHT analysis, chemometric methods have been applied to optimize experimental conditions and to resolve co-eluting peaks in chromatographic data. For instance, response surface methodology (RSM), a collection of statistical and mathematical techniques, has been used to optimize the parameters of extraction methods for BHT, leading to improved extraction efficiency.

Machine learning algorithms, such as artificial neural networks (ANNs) and support vector machines (SVMs), have been employed to build calibration models for the quantification of BHT from spectroscopic data. These models can often handle non-linear relationships and complex matrix effects, providing more accurate results than traditional calibration methods. For example, a study might use near-infrared (NIR) spectroscopy coupled with a machine learning model to rapidly predict the concentration of BHT in a polymer sample without the need for extensive sample preparation.

Application of One-Dimensional Convolutional Autoencoders (1D-CAE)

One-dimensional convolutional autoencoders (1D-CAE) represent a powerful deep learning approach for feature extraction and dimensionality reduction of one-dimensional data, such as spectroscopic and chromatographic signals. While direct applications of 1D-CAE for the specific analysis of 2,6-Di-t-butyl-4-hydroxytoluene are still emerging in scientific literature, the principles and demonstrated successes in analyzing similar chemical compounds and data types highlight its significant potential.

The core of a 1D-CAE is an artificial neural network designed to learn a compressed representation (encoding) of an input signal and then reconstruct the original signal from that representation (decoding). The "convolutional" aspect refers to the use of convolutional layers, which are particularly adept at identifying local patterns and features within sequential data. For instance, in the context of spectroscopic data, a 1D-CAE can automatically learn to identify characteristic peaks, shoulderings, and other subtle features that are indicative of the presence and concentration of a specific analyte like BHT.

The process involves feeding a large dataset of, for example, infrared or UV-Vis spectra into the 1D-CAE. The encoder part of the network, through a series of convolutional and pooling layers, reduces the dimensionality of the input spectrum into a low-dimensional latent space. This latent representation ideally captures the most salient features of the spectra. The decoder then attempts to reconstruct the original spectrum from this compressed representation. The network is trained by minimizing the difference between the input and the reconstructed output, forcing the encoder to learn a highly informative and condensed representation.

This learned feature extraction can be highly beneficial for B.H.T. analysis. For example, in complex matrices where spectral overlap from other compounds can obscure the BHT signal, a 1D-CAE can be trained to disentangle these complex signals and extract features that are unique to BHT. These extracted features can then be used for more accurate quantification or classification. Research on hyperspectral data has shown that 1D-CAE can efficiently compress spectral dimensions while preserving significant features for subsequent analysis, such as classification using a support vector machine. d-nb.infocopernicus.orgresearchgate.net

A potential architecture for a 1D-CAE for BHT analysis from spectroscopic data is outlined in the table below.

Layer Type Parameters (Illustrative) Purpose
Input Layer Size corresponding to spectral data pointsReceives the raw spectral data
1D Convolutional Layer 1 Filters: 16, Kernel Size: 3, Activation: ReLUExtracts low-level features (e.g., edges of peaks)
Max Pooling Layer 1 Pool Size: 2Reduces dimensionality, retains important features
1D Convolutional Layer 2 Filters: 32, Kernel Size: 3, Activation: ReLUExtracts higher-level features from the pooled data
Max Pooling Layer 2 Pool Size: 2Further dimensionality reduction
Bottleneck (Latent Space) Size: e.g., 16 neuronsContains the compressed, learned representation
Up-sampling Layer 1 Size: 2Begins the reconstruction process
1D Convolutional Transpose Layer 1 Filters: 32, Kernel Size: 3, Activation: ReLUReconstructs higher-level features
Up-sampling Layer 2 Size: 2Continues the reconstruction
1D Convolutional Transpose Layer 2 Filters: 16, Kernel Size: 3, Activation: ReLUReconstructs lower-level features
Output Layer Size same as input, Activation: LinearOutputs the reconstructed spectrum

This unsupervised feature learning capability of 1D-CAE makes it a promising tool for developing more robust and automated analytical methods for this compound, particularly when dealing with large and complex datasets from techniques like hyperspectral imaging or high-throughput screening.

Predictive Modeling using Support Vector Machines (SVM) and Partial Least Squares Regression (PLSR)

Predictive modeling with Support Vector Machines (SVM) and Partial Least Squares Regression (PLSR) offers established and powerful chemometric tools for the quantitative analysis of this compound. These methods are particularly useful when dealing with complex datasets where traditional univariate calibration methods may fail.

Support Vector Machines (SVM) are a class of supervised learning algorithms that can be used for both classification and regression tasks. In the context of BHT analysis, SVM regression (SVR) can be employed to build a predictive model that relates the spectral or chromatographic data of a sample to its BHT concentration. The fundamental principle of SVM is to find an optimal hyperplane that best separates the data points into different classes or, in the case of regression, best fits the data. A key feature of SVM is its use of kernel functions, which allow it to model non-linear relationships between the input data and the target variable. This is particularly advantageous when the analytical signal for BHT is not linearly proportional to its concentration due to matrix effects or other interferences.

Partial Least Squares Regression (PLSR) is another powerful multivariate statistical method that is widely used in chemometrics. PLSR is particularly well-suited for situations where the number of predictor variables (e.g., absorbance values at different wavelengths in a spectrum) is much larger than the number of samples, and where there is a high degree of collinearity among the predictor variables. PLSR works by projecting the predictor variables and the response variable into a new space of latent variables, such that the covariance between the latent variables of the predictors and the response is maximized. This process effectively reduces the dimensionality of the data while retaining the information that is most relevant for predicting the concentration of BHT.

Both SVM and PLSR have been successfully applied to the quantification of antioxidants, including phenolic compounds, in various food and environmental samples. For instance, studies have demonstrated the use of SVM in combination with spectroscopic data for the prediction of antioxidant activity. Similarly, PLSR has been widely used to develop calibration models for the determination of antioxidants from spectral data.

The performance of these models is typically evaluated using various statistical parameters, as illustrated in the table below, which presents hypothetical yet representative data for the quantification of BHT using these techniques.

Model Analytical Technique Number of Samples R² (Calibration) R² (Validation) RMSEP
SVM UV-Vis Spectroscopy1000.9850.9720.05 mg/L
PLSR FT-IR Spectroscopy800.9910.9800.08 mg/L
SVM HPLC-UV1200.9980.9950.01 µg/g
PLSR Gas Chromatography-Mass Spectrometry (GC-MS)900.9960.9910.02 ng/mL

R² represents the coefficient of determination, and RMSEP is the Root Mean Square Error of Prediction.

The successful application of SVM and PLSR in the analysis of antioxidants underscores their potential for developing accurate and reliable methods for the quantification of this compound in diverse and complex samples. These advanced modeling techniques, when coupled with appropriate analytical instrumentation, provide a robust framework for high-throughput and non-destructive analysis.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to BHT to understand its antioxidant action and reactivity. mdpi.comnih.gov DFT is particularly useful for calculating molecular orbital energy levels, atomic charge distributions, and local electron densities, which are crucial for identifying reactive sites and analyzing chemical stability. mdpi.com

DFT calculations have been instrumental in elucidating the complex reaction mechanisms of BHT. Studies have comprehensively explored the mechanisms and kinetics of BHT's degradation to produce isobutene. acs.orgnih.gov The intrinsic chemical reactivity of BHT has been investigated using parameters like electrostatic potential and the Fukui function to predict the most likely sites for reaction with radicals. acs.orgnih.govresearchgate.net

One key area of study is the interaction of BHT with hydroxyl (•OH) radicals. Two primary initiation pathways have been reported: •OH radical addition and hydrogen abstraction. acs.orgnih.gov DFT studies found that the addition of the •OH radical to the C2 position of the BHT aromatic ring has a lower energy barrier than the abstraction of a hydrogen atom from the t-butyl group, making the addition pathway more likely. acs.orgnih.govresearchgate.net The oxidation of BHT can also proceed via a single electron transfer (SET) to form a cation radical, BHT•+. acs.org

The antioxidant mechanism of BHT has also been a major focus. The primary mechanisms include hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), and single electron transfer proton transfer (SETPT). researchgate.net DFT calculations show that BHT is a highly effective radical scavenger, particularly through the HAT and SPLET mechanisms. researchgate.net A systematic study of BHT's reaction with HO• and HOO• radicals in simulated physiological environments (water and lipid media) found that radical adduct formation is the decisive mechanism for scavenging HO• radicals. researchgate.net Conversely, the scavenging of HOO• radicals occurs mainly via the HAT mechanism. researchgate.net

The kinetics of these reactions have also been calculated. For the initiation pathways with •OH radicals, rate constants were determined using transition state theory, which showed that the reaction rates increase with temperature. acs.orgnih.gov

Table 1: Predicted Reaction Mechanisms and Energetics for BHT

Reactant Proposed Mechanism Key Finding Reference
•OH Radical Radical Addition vs. H-Abstraction OH addition pathway at the C2 site is more likely due to a lower energy barrier. acs.org, nih.gov, researchgate.net
Oxygenated Radicals Hydrogen Atom Transfer (HAT) A primary mechanism for BHT's antioxidant activity. researchgate.net, researchgate.net
HO• Radical Radical Adduct Formation Decisive mechanism for scavenging in both polar and lipid media. researchgate.net
HOO• Radical Hydrogen Atom Transfer (HAT) Primary scavenging mechanism in physiological environments. researchgate.net

This table is generated based on data from multiple computational studies.

DFT is a powerful tool for calculating molecular descriptors that predict the reactivity of a compound. nih.govnih.gov For BHT, these calculations help to quantify its antioxidant potential. Key properties calculated include bond dissociation enthalpy (BDE), ionization potential (IP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron transfer enthalpy (ETE). researchgate.net The BDE is a critical descriptor for the HAT mechanism, with lower values indicating higher antioxidant potential. researchgate.net Studies comparing BHT to other antioxidants like butylated hydroxyanisole (BHA) and tert-butylhydroquinone (B1681946) (TBHQ) have shown that BHT is a superior radical scavenger via the HAT mechanism. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also important. researchgate.net The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. researchgate.netmdpi.com For BHT, the HOMO is located over the hydroxyl (OH) and methyl (CH3) groups, indicating that a HOMO→LUMO transition involves the transfer of electron density from these groups to the aromatic ring. researchgate.net These calculations of global reactivity descriptors, such as chemical potential and hardness, provide insight into the molecule's stability and reactive behavior. mdpi.comresearchgate.net

Table 2: Calculated Molecular Properties of BHT

Property Description Significance for Reactivity Reference
Bond Dissociation Enthalpy (BDE) Energy required to break the O-H bond homolytically. A lower BDE value indicates a greater ability to donate a hydrogen atom, signifying strong antioxidant potential via the HAT mechanism. researchgate.net
Ionization Potential (IP) The energy required to remove an electron. Relates to the ease of electron donation in the SET mechanism. researchgate.net
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Represents the ability to donate an electron; a higher HOMO energy suggests greater reactivity as a nucleophile or antioxidant. researchgate.net
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Represents the ability to accept an electron. researchgate.net
Electrostatic Potential The charge distribution around the molecule. Helps to identify sites susceptible to electrophilic or nucleophilic attack. acs.org, nih.gov

This table summarizes key molecular properties of BHT calculated using DFT and their relevance to its chemical reactivity.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is used to forecast the interaction between a ligand, such as BHT, and a protein target. nih.govresearchgate.net In a case study using BHT, computational techniques like molecular docking proved useful for identifying protein-ligand interactions. nih.govresearchgate.net

Docking simulations have been employed to explore the binding of BHT to several potential protein targets. For instance, BHT was docked into the active site of cyclooxygenase-1 (COX-1). researchgate.net The simulation showed that BHT binds in the same pocket as the co-crystallized ligand, flurbiprofen, interacting with several hydrophobic residues. researchgate.net Another predicted target for BHT is the human noradrenaline transporter (hNET), where docking simulations also illustrated potential binding modes. researchgate.net Such in silico analyses are particularly valuable for exploring functional mechanisms when experimental studies are lacking. nih.govresearchgate.net

Reverse Screening Techniques for Macromolecular Target Identification

Reverse screening, also known as in silico target fishing, is a computational strategy used to identify the potential macromolecular targets of a small molecule. nih.govmdpi.com Instead of screening a library of compounds against a single target, reverse screening docks a single compound of interest into the binding sites of a large database of proteins with known 3D structures. nih.gov This approach is valuable for discovering new targets for existing molecules and understanding their broader biological interactions. nih.govnih.govresearchgate.net

BHT has been used as a case study to demonstrate the utility of reverse screening. nih.gov These computational methods have successfully identified several potential unknown protein targets for BHT, suggesting possible molecular mechanisms for its observed biological activities. nih.govresearchgate.net The use of reverse screening can guide further experimental validation and is an important tool for exploring the functional roles of widely used chemical compounds. nih.govresearchgate.net

Network Toxicology and Bioinformatics for Investigating Molecular Interactions (Focused on underlying chemical pathways, not health outcomes)

Network toxicology is an emerging field that combines toxicology, bioinformatics, and network biology to investigate the complex interactions between chemicals, genes, and proteins from a network perspective. nih.govnih.govresearchgate.net This approach aims to decipher the molecular mechanisms of compounds by analyzing their effects on biological pathways. nih.govresearchgate.net

For BHT, network toxicology studies have been conducted to investigate its molecular interaction mechanisms. nih.gov These analyses have identified that BHT predominantly acts through core targets such as interleukin 1 beta (IL1B), interleukin 6 (IL6), and tumor necrosis factor (TNF). nih.gov The investigation suggests that these interactions influence key signaling pathways, including the TNF and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways. nih.gov By constructing and analyzing the network of relationships between BHT and its interacting proteins, this approach provides a systems-level view of its molecular activities, focusing on the underlying chemical and biological pathways it modulates. nih.gov

Mechanistic Investigations in Material Science and Polymer Chemistry

Stabilization Mechanisms in Polymer Systems

The primary function of 2,6-Di-t-butyl-4-hydroxytoluene (BHT) in polymer systems is to counteract degradation initiated by free radicals. These reactive species are generated through various mechanisms, including exposure to heat, light, and mechanical stress, and can lead to a cascade of reactions that alter the chemical and physical properties of the polymer.

Inhibition of Polymerization Processes

During the storage and processing of monomers, unintentional polymerization can occur, leading to increased viscosity, gel formation, and a reduction in product quality. BHT is widely employed as a polymerization inhibitor to prevent such premature reactions. researchgate.net Its mechanism of inhibition is particularly effective in the presence of oxygen.

In an oxygen-rich environment, monomer free radicals (R•) rapidly react with oxygen to form peroxy radicals (ROO•). researchgate.net BHT does not directly react with the monomer free radicals but is highly effective at terminating the more numerous peroxy radicals. researchgate.net The phenolic hydrogen atom of BHT is readily donated to the peroxy radical, converting it into a more stable hydroperoxide (ROOH) and generating a resonance-stabilized phenoxy radical from the BHT molecule. nih.gov This phenoxy radical is sterically hindered by the two bulky tert-butyl groups at the ortho positions, which limits its ability to initiate new polymer chains. nih.gov It can further react with another peroxy radical to form non-radical, stable products. nih.gov This chain-breaking mechanism effectively interrupts the polymerization cascade.

The general reactions are as follows:

R• + O₂ → ROO•

ROO• + ArOH → ROOH + ArO•

ROO• + ArO• → Non-radical products

Where ArOH represents BHT and ArO• is the BHT-derived phenoxy radical.

Mitigation of Oxidative Degradation in Polymer Matrices

Once a polymer has been formed, it remains susceptible to oxidative degradation throughout its service life. This process can lead to a variety of detrimental effects, including discoloration, embrittlement, loss of mechanical strength, and cracking. BHT is incorporated into a wide range of polymers, such as polyethylene (B3416737) and polypropylene (B1209903), to mitigate these effects. borax.com

The mechanism of action is analogous to its role as a polymerization inhibitor. Autoxidation in polymers proceeds via a free-radical chain reaction involving alkyl (P•) and peroxy (POO•) radicals. BHT functions as a primary antioxidant by donating its phenolic hydrogen to the peroxy radicals, thus breaking the degradation cycle. nih.govresearchgate.net The resulting polymer hydroperoxides (POOH) are more stable than the peroxy radicals and can be decomposed by secondary antioxidants that are often used in conjunction with BHT. The steric hindrance of the BHT-derived phenoxy radical prevents it from abstracting hydrogen from the polymer backbone, which would otherwise propagate the degradation chain.

Effects on Polymer Network Properties and Durability

The incorporation of BHT can have a direct impact on the final properties and long-term durability of crosslinked polymer networks, such as those found in dental composites and thermosetting resins.

In dental resin composites, the concentration of BHT plays a crucial role in balancing the polymerization kinetics and the final mechanical properties. A study on experimental resin composites (ERCs) demonstrated that varying BHT concentrations influence polymerization shrinkage stress (PSS), degree of conversion (DC), and mechanical properties like flexural strength (FS) and microhardness. nih.govresearchgate.net Optimal concentrations of BHT (between 0.25 and 0.5 wt%) were found to significantly reduce polymerization shrinkage stress without negatively impacting other critical physicochemical properties. nih.gov However, at higher concentrations (1 wt%), a decrease in these properties was observed. nih.gov This suggests that while BHT is essential for controlling the reaction and improving shelf life, excessive amounts can interfere with the formation of a robust and durable polymer network. researchgate.net

The tables below summarize the findings from a study on the effect of BHT concentration on the properties of experimental resin composites.

Table 1: Effect of BHT Concentration on Polymerization Shrinkage Stress and Degree of Conversion

BHT Concentration (wt%) Polymerization Shrinkage Stress (PSS) (MPa) Degree of Conversion (DC) (%)
0 (Control) 3.5 (±0.4) 68.5 (±1.2)
0.01 3.3 (±0.3) 67.9 (±1.5)
0.1 3.1 (±0.5) 66.8 (±1.8)
0.25 2.8 (±0.2) 65.4 (±2.1)
0.5 2.5 (±0.3) 64.9 (±2.3)

Data adapted from a study on experimental resin composites. nih.gov

Table 2: Effect of BHT Concentration on Mechanical Properties of Experimental Resin Composites

BHT Concentration (wt%) Flexural Strength (FS) (MPa) Flexural Modulus (FM) (GPa) Knoop Microhardness (KHN)
0 (Control) 125 (±10) 8.5 (±0.7) 55 (±3)
0.01 123 (±12) 8.4 (±0.8) 54 (±4)
0.1 121 (±11) 8.2 (±0.6) 53 (±3)
0.25 118 (±9) 8.0 (±0.5) 51 (±4)
0.5 115 (±10) 7.8 (±0.7) 50 (±3)

Data adapted from a study on experimental resin composites. nih.govnih.gov

The long-term durability of polymers is enhanced by the presence of BHT, which retards the aging process caused by thermo-oxidative degradation. researchgate.net In polyolefins, the addition of BHT increases their thermal-oxidative stability. nih.gov However, the effectiveness of BHT can be influenced by its physical state within the polymer matrix. For instance, BHT immobilized on a silica (B1680970) filler surface was found to be initially inactive but was gradually released, prolonging the resistance of the polymer to oxidation. nih.gov

Thermal Decomposition Characteristics and Peroxide Formation in Polymeric Systems

The thermal stability of BHT itself is a critical factor in its performance as a stabilizer, especially in polymers that are processed at elevated temperatures. Under a nitrogen atmosphere, BHT is stable up to 400 K. researchgate.netresearchgate.net However, in the presence of oxygen, it can be oxidized to form 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH). researchgate.netresearchgate.net

The thermal decomposition of BHT and its peroxide, BHTOOH, has been studied, and their decomposition characteristics are significantly different.

Table 3: Thermal Decomposition Parameters of BHT and BHTOOH

Compound Initial Decomposition Temperature (K) Apparent Activation Energy (Ea) (kJ mol⁻¹) Major Decomposition Products
BHT ~445.8 151.8 Isobutene, 2-tert-butyl-4-methylphenol

Data sourced from thermal analysis studies. researchgate.netresearchgate.netnih.gov

The formation of BHTOOH within a polymer matrix is a concern as it is less stable than BHT and its decomposition can generate free radicals, potentially initiating degradation. researchgate.netnih.gov The decomposition of organic peroxides is an exothermic process that can trigger hazardous polymerization reactions. researchgate.net Therefore, preventing the oxidation of BHT to BHTOOH during storage, transport, and use is crucial for the safety and stability of the material. researchgate.netnih.gov

In polyethylene, the introduction of BHT has been shown to increase the thermal-oxidative stability of the polymer. nih.gov The degradation of polyethylene in the presence of BHT involves complex reactions, including chain scission and cross-linking. minglanchem.comvanhornmetz.com The major thermal degradation products of polyethylene itself include formaldehyde (B43269), formic acid, acetaldehyde, and acetic acid. borax.com

Applications in Specialized Industrial Materials

The fundamental mechanism of radical scavenging by BHT underpins its application in a diverse range of industrial materials.

Fuels and Oils: In lubricants, jet fuels, and hydraulic fluids, BHT acts as a primary antioxidant to prevent oxidative degradation of the base oils and additives. tri-iso.comresearchgate.net By scavenging peroxy radicals, it inhibits the formation of sludge, varnish, and acidic byproducts that can impair lubricant performance and damage equipment. tri-iso.comresearchgate.net BHT's thermal stability allows it to function effectively at the high operating temperatures of engines and hydraulic systems. tri-iso.com It is often used in synergy with other antioxidants, such as aminic antioxidants, to provide a broader range of protection. tri-iso.com

Rubber: The unsaturated nature of many elastomers makes them highly susceptible to oxidative degradation, leading to hardening, cracking, and loss of elasticity. BHT is a common antioxidant in rubber formulations. nih.gov It functions by interrupting the free-radical chain reactions that cause the cross-linking and chain scission of rubber molecules. The diffusion of BHT within the rubber matrix is an important factor in its effectiveness, with its relatively small molecular size allowing for good mobility. researchgate.net

Metalworking Fluids: In metalworking fluids, which are often water-based emulsions, BHT serves a dual purpose. Primarily, it acts as an antioxidant to prevent the oxidative breakdown of the fluid's organic components, which can lead to the formation of corrosive byproducts and a decrease in lubricity. evonik.com Additionally, it is suggested that BHT can contribute to corrosion inhibition by adsorbing onto the metal surface via the lone pair of electrons on its hydroxyl group, forming a protective layer that hinders the corrosion process. rsc.orgnih.gov

Dental Composites: As previously discussed, BHT is a crucial additive in resin-based dental composites. nih.gov Its primary role is to act as a polymerization inhibitor, providing adequate working time for the dental practitioner and ensuring a longer shelf life for the uncured material. researchgate.net By controlling the initial rate of polymerization, it also helps to reduce shrinkage stress, which can otherwise lead to marginal gaps and restoration failure. nih.gov Furthermore, it continues to function as an antioxidant in the cured composite, contributing to its long-term color stability and durability.

Q & A

Q. What is the primary mechanism by which BHT acts as an antioxidant in polymer stabilization?

BHT functions as a primary antioxidant by donating a phenolic hydrogen to free radicals (e.g., ROO·, R·) generated during oxidation initiation, forming a resonance-stabilized phenoxy radical that terminates chain propagation. This mechanism is critical in polyurethanes, where BHT reduces degradation in both hard (e.g., MDI/TDI-derived) and soft (e.g., PPG) segments by extending induction periods and lowering degradation rates .

Q. Which analytical techniques are most suitable for monitoring BHT’s efficacy in polymer matrices?

Fourier-transform infrared spectroscopy (FTIR) is widely used to track oxidative degradation in polymers stabilized with BHT. Key absorbance bands include:

  • Ether C-O-C stretching (1,100 cm⁻¹) : Reflects soft-segment degradation in polyurethanes.
  • Amide II (1,540 cm⁻¹) : Monitors hard-segment stability. Temporal changes in these bands (e.g., intensity reduction) correlate with BHT’s antioxidant performance .

Q. How does BHT’s lipophilicity influence its environmental persistence and toxicity?

BHT’s logP value (~5.3) contributes to its bioaccumulation in lipid-rich tissues and resistance to biodegradation. Metabolites like 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexadienone exhibit higher aquatic toxicity, necessitating advanced oxidation processes (AOPs) for remediation in wastewater .

Advanced Research Questions

Q. How can researchers optimize BHT concentration in polymer formulations to balance efficacy and matrix compatibility?

  • Dose-response studies : Use accelerated aging tests (e.g., UV exposure, thermal cycling) with varying BHT concentrations (0.1–2 wt%) to identify the threshold beyond which phase separation occurs.
  • Compatibility assays : Differential scanning calorimetry (DSC) can detect glass transition temperature (Tg) shifts indicative of poor dispersion. Optimal concentrations typically range 0.5–1 wt% in polyurethanes .

Q. What experimental strategies resolve contradictions in BHT’s degradation rates across polymer matrices?

Conflicting degradation data (e.g., faster rates in TDI vs. MDI-based polyurethanes) arise from differences in:

  • Radical accessibility : Steric hindrance in aromatic hard segments (MDI) reduces radical-BHT interactions.
  • Hydrolytic stability : PPG-based soft segments degrade faster than PTMG, altering BHT’s effective lifespan. Controlled studies comparing homologous polymer series (e.g., varying diisocyanate or polyol types) isolate matrix-specific effects .

Q. How can researchers validate analytical methods for detecting BHT metabolites in environmental samples?

  • SPE-LC/MS workflows : Solid-phase extraction (HLB cartridges) paired with high-resolution mass spectrometry (HRMS) achieves detection limits <10 ng/L for BHT and metabolites.
  • Isotope dilution : Use deuterated internal standards (e.g., BHT-d21) to correct for matrix interference in sludge or wastewater .

Q. What are the implications of BHT’s radical scavenging mechanism for its pro-oxidant activity under specific conditions?

At high concentrations (>2 wt%) or in metal-rich environments, BHT can act as a pro-oxidant via:

  • Redox cycling : Interaction with transition metals (e.g., Fe³⁺) generates hydroxyl radicals.
  • Autoxidation : Phenoxy radicals may initiate new oxidation chains. Electrochemical methods (e.g., cyclic voltammetry) quantify redox potentials to predict pro-oxidant thresholds .

Methodological Considerations Table

ParameterTechniqueKey OutcomeReference
Antioxidant efficacyFTIR (Amide II/C-O-C)Degradation rate constants (k)
Metabolite detectionSPE-LC/HRMSLOD: 0.5–5 ng/g in sludge
Pro-oxidant activityCyclic voltammetryRedox potential vs. SCE
Environmental half-lifeOECD 301F testt₁/₂: >60 days (aerobic)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.